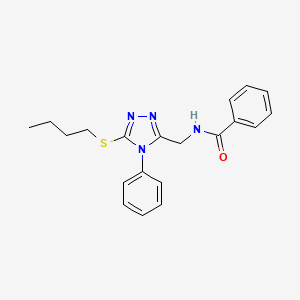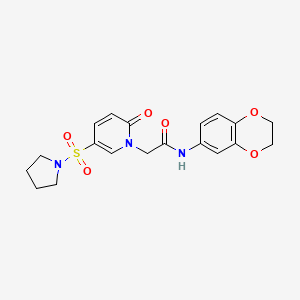
1-Azido-4-propylbenzène
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Azido-4-propylbenzene is an organic compound with the chemical formula C10H13N3. It belongs to the azide family, which is known for its explosive properties. This compound has been studied for its potential use in medical, environmental, and industrial applications.
Applications De Recherche Scientifique
1-Azido-4-propylbenzene has several scientific research applications:
Chemistry: Used in the synthesis of various heterocycles, including pyrroles, pyrazoles, and triazoles.
Biology: Studied for its potential use in bioconjugation and labeling of biomolecules.
Medicine: Explored for its role in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of materials with specific properties, such as polymers and explosives.
Mécanisme D'action
Target of Action
1-Azido-4-propylbenzene is an organic compound with the chemical formula C10H13N3. It is a member of the azide family, which is known for its explosive properties
Mode of Action
The mode of action of 1-Azido-4-propylbenzene involves its interaction with alkynes in a [3+2] cycloaddition . This reaction, known as the Huisgen cycloaddition, results in the formation of a five-membered heterocyclic compound . The azide group in 1-Azido-4-propylbenzene acts as a nucleophile, attacking the electrophilic alkyne to form a triazole ring .
Biochemical Pathways
Click chemistry has created a new method for glycan non-invasive imaging in living systems, selective metabolic engineering, and offered an elite chemical handle for biological manipulation and glycomics studies .
Pharmacokinetics
, which suggests that it may have good bioavailability and low toxicity.
Result of Action
The result of the action of 1-Azido-4-propylbenzene is the formation of a five-membered heterocyclic compound through a [3+2] cycloaddition with alkynes . This reaction is highly specific and occurs rapidly in biological environments . The resulting compound can have various applications in medical, environmental, and industrial fields.
Action Environment
The action of 1-Azido-4-propylbenzene can be influenced by various environmental factors. For instance, the efficiency of the [3+2] cycloaddition can be affected by the presence of a catalyst, the temperature, and the pH of the environment . .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Azido-4-propylbenzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .
Industrial Production Methods: Industrial production of 1-Azido-4-propylbenzene typically involves multi-step synthesis starting from benzene derivatives. The process includes nitration, reduction, and azidation steps under controlled conditions to ensure safety and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Azido-4-propylbenzene undergoes various chemical reactions, including:
Oxidation: The benzylic carbon atom is particularly reactive and can be oxidized to form benzoic acids using reagents like potassium permanganate under acidic conditions.
Substitution: Electrophilic aromatic substitution reactions are common, where the azido group can be replaced by other substituents under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Substitution: Various electrophiles such as bromine cation (Br+) and nitronium ion (NO2+).
Major Products:
Oxidation: Benzoic acids.
Substitution: Substituted benzene derivatives depending on the electrophile used.
Comparaison Avec Des Composés Similaires
1-Azido-4-isopropylbenzene: Similar structure but with an isopropyl group instead of a propyl group.
1-Azido-4-methylbenzene: Contains a methyl group instead of a propyl group.
Uniqueness: 1-Azido-4-propylbenzene is unique due to its specific propyl substitution, which influences its reactivity and applications. The propyl group provides different steric and electronic effects compared to other alkyl-substituted azides, making it suitable for specific synthetic and industrial applications.
Propriétés
IUPAC Name |
1-azido-4-propylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-2-3-8-4-6-9(7-5-8)11-12-10/h4-7H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXIZLMGNORMOGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)N=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,4-difluoro-N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2404100.png)


![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2404105.png)
![1-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1,3-butanedione](/img/structure/B2404106.png)
![benzyl 2-(8-(furan-2-ylmethyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2404107.png)

![(E)-ethyl 2-(2-cyano-3-(thiophen-2-yl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2404111.png)



![N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2404115.png)
![(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2404120.png)

